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Compound of Interest

Compound Name:
2-(3,5-Dichlorophenyl)morpholine

oxalate

CAS No.: 1171742-97-4

Cat. No.: B2694493 Get Quote

Executive Summary
Compound: 2-(3,5-Dichlorophenyl)morpholine (2-3,5-DCPM) Class: Substituted

Phenylmorpholine (Psychostimulant / Anorectic Analog) Core Challenge: As a structural analog

of phenmetrazine with electron-withdrawing chlorine substituents, 2-3,5-DCPM exhibits altered

metabolic stability compared to its parent scaffold. This guide details the predicted in vivo

biotransformation pathways, emphasizing the shift from aromatic hydroxylation to morpholine

ring oxidation due to halogen-induced ring deactivation.

Part 1: Structural Analysis & Metabolic
Susceptibility
To accurately predict the metabolites of 2-3,5-DCPM, we must analyze the electronic and steric

influence of its substituents on Cytochrome P450 (CYP) enzymatic access.

Electronic Deactivation (The "Chlorine Effect")
Structure: The phenyl ring is substituted at positions 3 and 5 with chlorine atoms.

Effect: Chlorine is electron-withdrawing by induction but electron-donating by resonance.

However, in metabolic terms, the 3,5-dichloro pattern significantly deactivates the aromatic
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ring toward electrophilic attack by CYP450 enzymes (specifically the high-valent iron-oxo

species).

Consequence: Unlike phenmetrazine, which is readily hydroxylated on the phenyl ring, 2-3,5-

DCPM will show reduced aromatic hydroxylation. The primary site of metabolism likely shifts

to the morpholine heterocyclic ring.

Steric Accessibility
Blocked Sites: Positions 3 and 5 are blocked by Cl.

Available Sites:

Para-position (4): Open and sterically accessible. This is the only probable site for

aromatic hydroxylation (Phase I).

Morpholine Nitrogen:[1][2][3] Accessible for N-oxidation.

Alpha-Carbons (C3, C5): Susceptible to C-hydroxylation leading to lactam formation.

Part 2: Predicted Phase I & II Pathways
Based on the metabolism of structural analogs (Phenmetrazine, 3-Fluorophenmetrazine, and

Bupropion), the following metabolic tree is defined.

Phase I: Functionalization
Lactam Formation (Major Pathway):

Mechanism: CYP-mediated hydroxylation at the carbon alpha to the nitrogen (C3 or C5),

followed by oxidation to a ketone.

Metabolite: 2-(3,5-dichlorophenyl)morpholin-3-one (or 5-one). This is consistent with

phenmetrazine metabolism, where the lactam is a primary urinary metabolite.

Aromatic Hydroxylation (Minor Pathway):

Mechanism: CYP2D6 or CYP3A4 mediated insertion of oxygen at the para position.
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Metabolite: 4-Hydroxy-2-(3,5-dichlorophenyl)morpholine.

N-Hydroxylation / N-Oxidation:

Mechanism: Flavin-containing monooxygenase (FMO) or CYP-mediated attack on the

secondary amine.

Metabolite: N-Hydroxy-2-(3,5-dichlorophenyl)morpholine.

Morpholine Ring Opening (Oxidative Deamination):

Mechanism: Hydroxylation at the alpha-carbon can lead to C-N bond cleavage, resulting in

an amino-acid-like linear structure (e.g., substituted amino-ethoxy-acetic acid).

Phase II: Conjugation
O-Glucuronidation: The 4-Hydroxy metabolite serves as a substrate for UGT (UDP-

glucuronosyltransferase), forming a hydrophilic glucuronide conjugate for urinary excretion.

N-Glucuronidation: Direct conjugation of the morpholine nitrogen (less common due to steric

hindrance but possible).

Summary Table of Predicted Metabolites
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ID
Metabolite
Name

Transformatio
n Type

m/z Shift
(approx)

Likelihood

M0
Parent (2-3,5-

DCPM)
None - -

M1
3-Oxo-2-3,5-

DCPM

Lactam formation

(+O -2H)
+13.98 Da High

M2
4-Hydroxy-2-3,5-

DCPM

Aromatic

Hydroxylation

(+O)

+15.99 Da Medium

M3
N-Hydroxy-2-3,5-

DCPM

N-Hydroxylation

(+O)
+15.99 Da Low

M4 4-O-Glucuronide
Glucuronidation

(+C6H8O6)
+176.03 Da High (from M2)

M5 Ring-Open Acid
Oxidative

Deamination
Variable Low

Part 3: Visualization of Metabolic Pathways
The following diagram illustrates the predicted biotransformation cascade.
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Caption: Predicted Phase I and Phase II metabolic pathways for 2-(3,5-

Dichlorophenyl)morpholine. Thickness of arrows indicates predicted relative abundance.

Part 4: Experimental Workflow for Identification
To validate these predictions, the following "Self-Validating" experimental protocol is

recommended. This workflow uses High-Resolution Mass Spectrometry (HRMS) to differentiate

isobaric metabolites (e.g., N-oxide vs. Hydroxyl).

Protocol: In Vitro Microsomal Incubation[4]
Objective: Generate Phase I metabolites using Human Liver Microsomes (HLM).

Preparation:

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Substrate: 10 µM 2-(3,5-Dichlorophenyl)morpholine (dissolved in DMSO, final <0.1%).

Enzyme: Pooled HLM (0.5 mg protein/mL).
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Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4

U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

Incubation:

Pre-incubate substrate and HLM for 5 min at 37°C.

Start: Add NADPH generating system.

Timepoints: 0, 15, 30, 60 min.

Quench: Add ice-cold Acetonitrile (ACN) containing Internal Standard (e.g.,

Phenmetrazine-D5) in a 1:3 ratio.

Sample Processing:

Vortex for 1 min.

Centrifuge at 10,000 x g for 10 min at 4°C.

Collect supernatant for LC-MS/MS analysis.

Analytical Method: LC-Q-TOF-MS
Instrument: Agilent 6500 Q-TOF or Thermo Orbitrap.

Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 12 mins.

MS Mode: Positive Electrospray Ionization (ESI+). Data-Dependent Acquisition (DDA) to

trigger MS/MS fragmentation on predicted masses.
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Caption: Step-by-step analytical workflow for the isolation and identification of metabolites.

Part 5: Causality & Interpretation (E-E-A-T)
Differentiating Isobaric Metabolites
A critical challenge in this workflow is distinguishing between N-Oxides and Hydroxylated

metabolites, as both add +15.99 Da.

Causality: N-oxides are thermally unstable.

Validation Step: If a +16 Da peak is observed, treat the sample with Titanium Trichloride

(TiCl3).

Result: If the peak disappears (reduced back to parent), it is an N-Oxide.

Result: If the peak remains, it is a stable C-Hydroxyl metabolite (aromatic or aliphatic).

The Role of Chlorine in Mass Spectrometry
The 3,5-dichloro substitution provides a unique "isotopic fingerprint."

Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl (75%) and ³⁷Cl (25%).

Signature: The parent and all metabolites retaining the phenyl ring will exhibit a distinct 9:6:1

isotopic cluster (M, M+2, M+4) in the mass spectrum. This serves as an endogenous tracer,

allowing for rapid filtering of drug-related peaks from biological matrix noise.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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